N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,5-dimethoxyphenyl group. This compound’s structure integrates multiple pharmacophoric elements, including aryl ethers, sulfanyl linkages, and a fused pyrazine-pyrrole system, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or infectious diseases .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-4-32-17-7-5-16(6-8-17)19-14-21-24(25-11-12-28(21)27-19)33-15-23(29)26-20-13-18(30-2)9-10-22(20)31-3/h5-14H,4,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBCMTFIKBPBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide (CAS Number: 1794939-39-1) is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article delves into the available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 1794939-39-1 |
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds in this class have demonstrated significant cytotoxicity against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with IC values ranging from 3.79 to 42.30 µM .
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
- Anti-inflammatory Properties : Pyrazole derivatives have also been noted for their anti-inflammatory effects, which may contribute to their anticancer activity by reducing tumor-associated inflammation .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives for their anticancer properties, including this compound. The compound exhibited significant cytotoxicity against the A549 lung cancer cell line with an IC value indicating potent growth inhibition .
- Mechanistic Insights : Another study explored the mechanism by which pyrazole derivatives induce apoptosis in cancer cells. It was found that these compounds can activate intrinsic apoptotic pathways while also inhibiting key survival signals within the tumor microenvironment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine Derivatives (F-DPA and DPA-714):
- F-DPA : N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (Fig. 1a, compound 2 in ) shares a pyrazolo[1,5-a]pyrimidine core but lacks the pyrazine ring present in the target compound. Its acetamide group is diethyl-substituted, contrasting with the 2,5-dimethoxyphenyl substitution in the target. F-DPA is optimized for radiosynthesis and binds to translocator protein (TSPO) for neuroimaging applications .
- DPA-714: Features a pyrazolo[1,5-a]pyrimidine core with a 4-(2-fluoroethoxy)phenyl group and diethylacetamide substituents.
Pyrazoline Benzenesulfonamides ():
- Compounds such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (1–9) exhibit pyrazoline cores with sulfonamide groups. While structurally distinct from the target’s pyrazolo[1,5-a]pyrazine system, these derivatives demonstrate carbonic anhydrase inhibition and cytotoxicity, suggesting that aryl substitutions (e.g., methoxy, ethoxy) influence target affinity .
Triazolopyrimidine Acetylhydrazones ():
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives with acetylhydrazone substituents show herbicidal and antifungal activity. The triazole ring differs from the pyrazine-pyrrole system in the target compound, but the presence of methyl and methoxy groups highlights the role of lipophilic substituents in bioactivity .
Sulfanyl-Acetamide Derivatives
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (): Shares the sulfanyl-acetamide motif but lacks the pyrazolo[1,5-a]pyrazine core. Its antimicrobial activity underscores the importance of the sulfanyl linkage and methoxyphenyl group in disrupting microbial membranes or enzymes .
Target-Specific Activity (Inference from Analogues)
- Neuroimaging : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA) are TSPO ligands used in PET imaging. The target’s pyrazine core may offer distinct binding kinetics due to altered electron distribution .
- Antimicrobial Activity : Sulfanyl-acetamide derivatives () inhibit microbial growth, implying the target compound could be screened against pathogens like Staphylococcus aureus or Candida albicans .
- Cytotoxicity : Pyrazoline sulfonamides () exhibit anticancer activity, suggesting the target’s dimethoxyphenyl and ethoxyphenyl groups may interact with oncogenic targets like topoisomerases .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
